5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene is a complex organophosphorus compound. This compound is characterized by the presence of multiple functional groups, including an oxa (oxygen), aza (nitrogen), phospha (phosphorus), and sila (silicon) moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene typically involves multi-step organic synthesis techniques. The starting materials often include organophosphorus and organosilicon compounds, which are reacted under controlled conditions to form the desired product. Common reaction conditions include the use of inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of phosphorus and silicon.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus and silicon species.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides and siloxanes, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene is used as a precursor for the synthesis of other complex organophosphorus and organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential use as a therapeutic agent.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. Studies focus on its ability to interact with specific molecular targets and pathways, which could lead to the development of new drugs.
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene include other organophosphorus and organosilicon compounds, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64488-91-1 |
---|---|
Fórmula molecular |
C9H24NO2PSi |
Peso molecular |
237.35 g/mol |
Nombre IUPAC |
[dimethoxy(methyl)silyl]imino-triethyl-λ5-phosphane |
InChI |
InChI=1S/C9H24NO2PSi/c1-7-13(8-2,9-3)10-14(6,11-4)12-5/h7-9H2,1-6H3 |
Clave InChI |
WLZZWBYSIVMDJN-UHFFFAOYSA-N |
SMILES canónico |
CCP(=N[Si](C)(OC)OC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.